molecular formula C20H27ClN2 B13107130 n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl

n,n'-Dibenzyl-cyclohexane-1,2-diamine hcl

Cat. No.: B13107130
M. Wt: 330.9 g/mol
InChI Key: MQKKWLNSHIHSJK-UHFFFAOYSA-N
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Description

N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride: is a chemical compound that belongs to the class of cyclohexane-1,2-diamines. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the cyclohexane ring. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyl-cyclohexane-1,2-diamine hydrochloride typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting N,N’-dibenzyl-cyclohexane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Imines or amides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • N,N’-Dimethyl-cyclohexane-1,2-diamine
  • N,N’-Diethyl-cyclohexane-1,2-diamine
  • N,N’-Dibenzyl-ethylenediamine

Comparison: N,N’-Dibenzyl-cyclohexane-1,2-diamine hydrochloride is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic targets. This makes it more effective in certain applications compared to its dimethyl or diethyl counterparts. Additionally, the cyclohexane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Properties

Molecular Formula

C20H27ClN2

Molecular Weight

330.9 g/mol

IUPAC Name

1-N,2-N-dibenzylcyclohexane-1,2-diamine;hydrochloride

InChI

InChI=1S/C20H26N2.ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;/h1-6,9-12,19-22H,7-8,13-16H2;1H

InChI Key

MQKKWLNSHIHSJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl

Origin of Product

United States

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